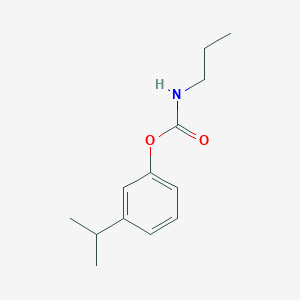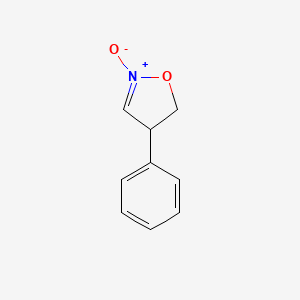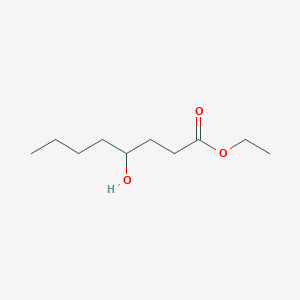
Ethyl 4-hydroxyoctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3 It is an ester derived from 4-hydroxyoctanoic acid and ethanol This compound is known for its pleasant odor and is often used in the fragrance and flavor industry
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxyoctanoate can be synthesized through the esterification of 4-hydroxyoctanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-hydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxooctanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 4-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-oxooctanoate
Reduction: Ethyl 4-hydroxyoctanol
Substitution: Ethyl 4-halo-octanoate (e.g., ethyl 4-chlorooctanoate)
科学的研究の応用
Ethyl 4-hydroxyoctanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of ethyl 4-hydroxyoctanoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting their growth. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.
類似化合物との比較
Ethyl 4-hydroxyoctanoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxyhexanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-hydroxydecanoate: Similar structure but with a longer carbon chain.
Ethyl 4-hydroxybutanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications in different fields.
特性
CAS番号 |
57753-66-9 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
ethyl 4-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
InChIキー |
CVRDXMOYGSJRGF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCC(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


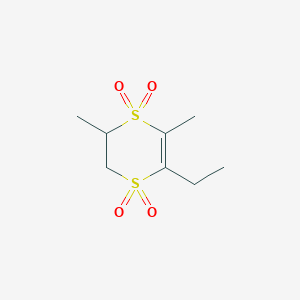
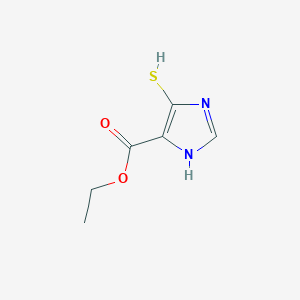
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
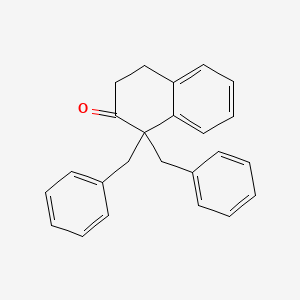
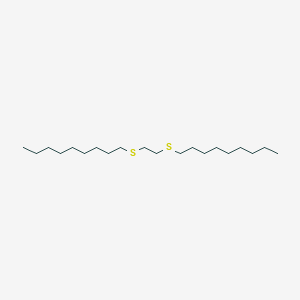
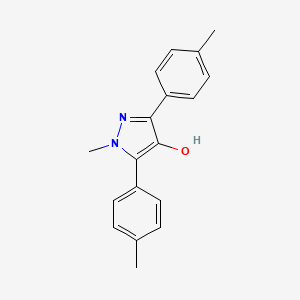
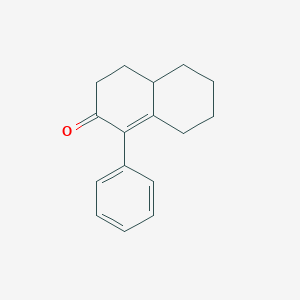
methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
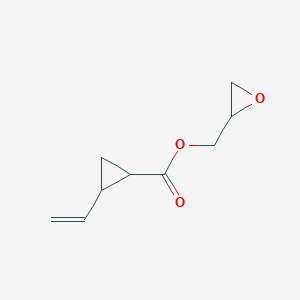
![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)
![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
